molecular formula C16H14FNO2 B269356 N-[2-(allyloxy)phenyl]-2-fluorobenzamide

N-[2-(allyloxy)phenyl]-2-fluorobenzamide

Cat. No. B269356
M. Wt: 271.29 g/mol
InChI Key: KQWXXCKPFLMAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-fluorobenzamide, also known as AF-16, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. The compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[2-(allyloxy)phenyl]-2-fluorobenzamide inhibits CK2 by binding to its ATP-binding site, which leads to the inhibition of its kinase activity. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of CK2 by N-[2-(allyloxy)phenyl]-2-fluorobenzamide can lead to the inhibition of tumor growth and metastasis. Moreover, CK2 is also involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Moreover, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The compound has been shown to reduce oxidative stress, inflammation, and neuronal death in these models.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)phenyl]-2-fluorobenzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it suitable for in vitro and in vivo studies. Moreover, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-[2-(allyloxy)phenyl]-2-fluorobenzamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for research on N-[2-(allyloxy)phenyl]-2-fluorobenzamide. One of the potential areas of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(allyloxy)phenyl]-2-fluorobenzamide. Moreover, the combination of N-[2-(allyloxy)phenyl]-2-fluorobenzamide with other chemotherapeutic agents can be explored for its potential synergistic effects in cancer treatment. Additionally, the role of N-[2-(allyloxy)phenyl]-2-fluorobenzamide in the regulation of the Wnt/β-catenin pathway can be further investigated for its potential therapeutic applications. Finally, the potential applications of N-[2-(allyloxy)phenyl]-2-fluorobenzamide in other diseases such as inflammation, cardiovascular diseases, and metabolic disorders can be explored in future studies.
Conclusion:
In conclusion, N-[2-(allyloxy)phenyl]-2-fluorobenzamide is a promising small molecule inhibitor of CK2 that has shown potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential therapeutic applications of N-[2-(allyloxy)phenyl]-2-fluorobenzamide in various diseases.

Synthesis Methods

N-[2-(allyloxy)phenyl]-2-fluorobenzamide can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with allyl alcohol, followed by the reaction of the resulting product with 2-aminophenol. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The compound has shown promising results in preclinical studies as a CK2 inhibitor, which can lead to the inhibition of tumor growth and metastasis. Moreover, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, the compound has shown anti-inflammatory effects in various in vitro and in vivo models.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-fluorobenzamide

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

2-fluoro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19)

InChI Key

KQWXXCKPFLMAKW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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